molecular formula C12H18N2O B8191851 (3S,5S)-5-Amino-1-benzylpiperidin-3-ol CAS No. 2007909-13-7

(3S,5S)-5-Amino-1-benzylpiperidin-3-ol

Cat. No.: B8191851
CAS No.: 2007909-13-7
M. Wt: 206.28 g/mol
InChI Key: QMKYJTGXQLHCRZ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-Amino-1-benzylpiperidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a benzyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-Amino-1-benzylpiperidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution: The chiral centers at positions 3 and 5 are introduced using chiral catalysts or chiral auxiliaries.

    Substitution Reactions: The amino group is introduced via nucleophilic substitution reactions, while the benzyl group is added through alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors to scale up the synthesis.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Automated Purification: Employing automated chromatography systems for efficient purification of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-Amino-1-benzylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed in the presence of a base.

Major Products

The major products formed from these reactions include various substituted piperidines, nitroso derivatives, and secondary or tertiary amines.

Scientific Research Applications

(3S,5S)-5-Amino-1-benzylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-Amino-1-benzylpiperidin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as neurotransmitter release or receptor activation, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-Amino-1-benzylpiperidin-3-ol: The enantiomer of the compound with different stereochemistry.

    (3S,5S)-5-Amino-1-phenylpiperidin-3-ol: A similar compound with a phenyl group instead of a benzyl group.

    (3S,5S)-5-Amino-1-methylpiperidin-3-ol: A similar compound with a methyl group instead of a benzyl group.

Uniqueness

(3S,5S)-5-Amino-1-benzylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,5S)-5-amino-1-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYJTGXQLHCRZ-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211812
Record name 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007909-13-7
Record name 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007909-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.